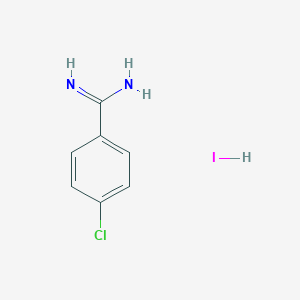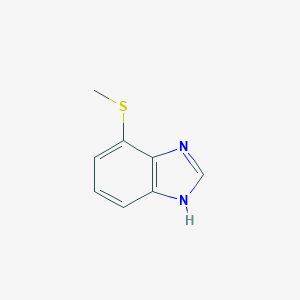
4-(Methylthio)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that contains a methylthio group attached to the fourth position of the benzene ring. It has been found to possess various biological activities that make it a promising candidate for use in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4-(Methylthio)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Methylthio)-1H-benzimidazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis (cell death) in cancer cells, which could potentially be used in the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Methylthio)-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to determine its precise effects on biological processes.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Methylthio)-1H-benzimidazole. For example, further studies could be conducted to better understand its mechanism of action and how it affects various biological processes. Additionally, researchers could explore its potential applications in the treatment of other diseases beyond those that have already been studied. Finally, the development of more efficient synthesis methods could help to increase the availability and purity of the compound for use in research and drug development.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
121537-60-8 |
|---|---|
Produktname |
4-(Methylthio)-1H-benzimidazole |
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
Kanonische SMILES |
CSC1=CC=CC2=C1N=CN2 |
Synonyme |
1H-Benzimidazole,4-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


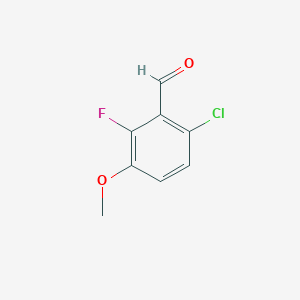


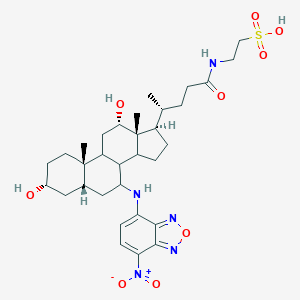

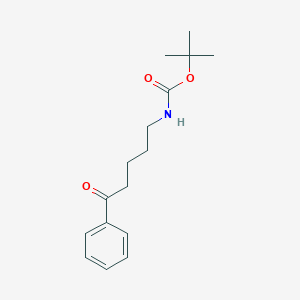
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
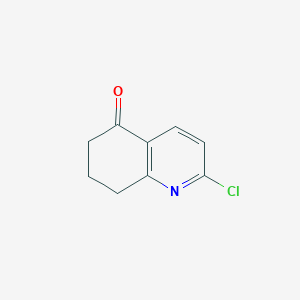



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

